molecular formula C13H11F3N2O2S B112496 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 339-42-4

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B112496
CAS No.: 339-42-4
M. Wt: 316.3 g/mol
InChI Key: VRMCQOJYBYDIHX-UHFFFAOYSA-N
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Description

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 339-42-4) is a sulfonamide derivative of interest in several scientific research areas. Its structure features a benzenesulfonamide core substituted with an amino group at the para position and a 4-(trifluoromethyl)phenyl moiety on the sulfonamide nitrogen . The sulfonamide backbone imparts hydrogen-bonding capabilities, while the trifluoromethyl group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity . This compound is supplied for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Research into this compound and its derivatives has revealed promising biological activities. It has been investigated as a potential anticancer agent, with studies showing that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 . Furthermore, its core structure serves as a key precursor and scaffold for developing novel carbonic anhydrase (CA) inhibitors . The abnormal expression or overexpression of specific CA isoforms is implicated in various diseases, including tumors and inflammatory conditions . Researchers are actively exploring derivatives of this compound as dual inhibitors of cyclooxygenase (COX) and carbonic anhydrase enzymes for potential anti-inflammatory applications, with some analogs showing greater in vitro potential than the reference drug Celecoxib . Synthetic routes for this compound typically involve the coupling of 4-aminobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline under basic conditions .

Properties

IUPAC Name

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-1-5-11(6-2-9)18-21(19,20)12-7-3-10(17)4-8-12/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMCQOJYBYDIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381782
Record name 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-42-4
Record name 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 4-(trifluoromethyl)aniline under specific conditions. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide serves as a precursor in the synthesis of more complex organic compounds. Its sulfonamide group allows for various chemical modifications, facilitating the creation of diverse derivatives.

Biology

  • Enzyme Inhibition : This compound is investigated for its potential as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation and ion transport. Studies have shown that it binds effectively to the active site of these enzymes, inhibiting their activity .

Medicine

  • Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects on cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest, which are critical for developing new anticancer therapies .

Industry

  • Agrochemicals and Pharmaceuticals : The compound is utilized in the formulation of agrochemicals due to its herbicidal properties. Additionally, it plays a role in pharmaceutical development, particularly in creating new drugs targeting specific diseases .

Case Studies

  • Enzyme Inhibition Study : A study evaluated the binding affinity of various sulfonamides to carbonic anhydrases. Results indicated that this compound had a significantly higher affinity compared to other tested compounds, suggesting its potential as a therapeutic agent for conditions requiring CA inhibition .
  • Cytotoxicity Assessment : In vitro tests on multiple cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating its potential efficacy in cancer treatment .

Comparison with Similar Compounds

Key Findings :

  • Piperazinyl derivatives (e.g., Compounds 34, 35) show enhanced cytotoxicity compared to the target compound, likely due to improved solubility and target affinity from the piperazine moiety .
  • Trifluoromethyl positioning (para vs. meta) affects activity, with meta-substituted analogs (Compound 35) being more potent .

Enzyme Inhibition Potency

KMO inhibition is a critical therapeutic target for neurodegenerative diseases.

Compound Name Substituents (R) IC50 (KMO) Key Reference
Target Compound 4-(Trifluoromethyl)phenyl 19 nM
Ro-61-8048 () 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl] 37 nM

Key Findings :

  • The thiazol-2-yl group in Ro-61-8048 enhances binding to KMO but reduces potency compared to the target compound’s trifluoromethylphenyl group .
  • The amino group in the target compound may facilitate stronger hydrogen bonding with the enzyme active site .

Antimicrobial Activity

Sulfonamides are historically significant as antibacterials.

Compound Name Substituents (R) Antimicrobial Activity Key Reference
Target Compound 4-(Trifluoromethyl)phenyl Not reported
Sulfamethizole () 5-Methyl-1,3,4-thiadiazol-2-yl Broad-spectrum antibacterial
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () 5-Methyloxazol-3-yl Moderate anti-microbial activity

Key Findings :

  • Heterocyclic substituents (e.g., thiadiazole, oxazole) improve antibacterial efficacy by mimicking p-aminobenzoic acid, a folate synthesis intermediate .
  • The target compound’s trifluoromethyl group may reduce antimicrobial activity due to increased hydrophobicity, limiting bacterial uptake .

Physicochemical Properties

Alkylamine chain length and substituents modulate solubility and bioavailability.

Compound Name Substituents (R) log P Melting Point (°C) Key Reference
Target Compound 4-(Trifluoromethyl)phenyl ~3.5* 95–96
N-EthylS () 2-Aminoethyl 1.8 Not reported
N-HexylS () 2-Aminohexyl 4.2 Not reported

Key Findings :

  • Longer alkyl chains (e.g., N-HexylS) increase log P, enhancing membrane permeability but reducing aqueous solubility .
  • The target compound’s trifluoromethyl group balances lipophilicity (log P ~3.5), making it suitable for central nervous system penetration .

Biological Activity

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological mechanisms, efficacy in various studies, and its pharmacological implications.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and potentially influencing its biological activity. The molecular formula is C13H12F3N2O2S, with a molecular weight of 308.31 g/mol.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer properties. In particular:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). It showed promising results with IC50 values ranging from 1.52 to 6.31 μM, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells . This suggests that the compound may activate apoptotic pathways, making it a candidate for further development as an anticancer agent.

2. Carbonic Anhydrase Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes:

  • Selectivity : It demonstrated high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and higher values for CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Antibacterial Activity : The compound exhibited significant antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages of up to 80% at specific concentrations . This suggests potential use in treating bacterial infections.

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound:

  • Prediction Models : Theoretical models such as SwissADME have been utilized to predict pharmacokinetic parameters. These studies suggest favorable permeability characteristics and low toxicity profiles for the compound .
  • Calcium Channel Interaction : The compound's interaction with calcium channels has been hypothesized to affect cardiovascular parameters such as perfusion pressure and coronary resistance .

Case Study 1: Antitumor Efficacy

In a study involving various benzenesulfonamide derivatives, compounds similar to this compound were tested for their anticancer activity against mouse lymphoid leukemia. Although some showed no activity in vivo, further exploration of structural modifications could enhance efficacy .

Case Study 2: Antimicrobial Properties

A comparative study on the antibacterial effects of multiple sulfonamide derivatives highlighted that compounds like this compound significantly inhibited bacterial growth at low concentrations. This positions the compound as a potential candidate for antibiotic development .

Q & A

Q. What are the standard synthetic routes for 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, and how is purity ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)aniline and 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Reaction Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and elemental analysis (C, H, N, S within ±0.3% theoretical) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.8–7.6 ppm (aromatic protons) and δ 5.2 ppm (NH₂, broad singlet) confirm substitution patterns .
    • ¹³C NMR : Signals for CF₃ (~125 ppm, q, J = 270 Hz) and sulfonamide carbons (~140 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 315.1 (calculated for C₁₃H₁₂F₃N₂O₂S) .
  • Infrared (IR) : Stretching bands at 1340 cm⁻¹ (SO₂ asymmetric) and 1160 cm⁻¹ (SO₂ symmetric) .

Advanced Research Questions

Q. How can researchers assess the compound’s interaction with nuclear receptors (e.g., RORα/γ)?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-T0901317) and recombinant RORα/γ ligand-binding domains. Calculate inhibition constants (Ki) via Scatchard analysis .
    • Example: T0901317 (structurally analogous sulfonamide) binds RORα (Ki = 132 nM) and RORγ (Ki = 51 nM) .
  • Coactivator Recruitment Assays : Measure fluorescence resonance energy transfer (FRET) between ROR and steroid receptor coactivator-2 (SRC-2) in HepG2 cells .

Q. What strategies resolve contradictory data in receptor selectivity studies?

Methodological Answer:

  • Genetic Knockdown : Use siRNA targeting RORα/γ or LXR isoforms to isolate receptor-specific effects .
  • Dose-Response Profiling : Compare EC₅₀/IC₅₀ values across receptors (e.g., LXR vs. ROR) to identify off-target activity .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and steric clashes in receptor pockets .

Q. How can quantitative structure-activity relationship (QSAR) models optimize this compound’s bioactivity?

Methodological Answer:

  • Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .
  • Validation : Use leave-one-out cross-validation (R² > 0.8) and external test sets (e.g., ChEMBL analogs) .
  • Case Study : A QSAR model for sulfonamide ROR inhibitors identified CF₃ as critical for potency (pIC₅₀ = 7.2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

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